
1Propylthiouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1Propylthiouracil can be synthesized through various synthetic routes. One common method involves the reaction of 6-propyluracil with thiourea under specific conditions. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. The detailed reaction conditions and industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
1Propylthiouracil undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Various substitution reactions can occur, particularly at the sulfur atom, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
1Propylthiouracil has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool to study thyroid function and regulation.
Medicine: Beyond treating hyperthyroidism, it is used in research to understand the mechanisms of thyroid hormone synthesis and metabolism.
Industry: It is employed in the production of other pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
1Propylthiouracil exerts its effects by binding to thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This binding inhibits the conversion of iodide to iodine, a key step in the formation of thyroxine (T4). Additionally, it inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), reducing the overall levels of active thyroid hormones in the body .
Comparación Con Compuestos Similares
1Propylthiouracil is often compared with other antithyroid agents such as methimazole and carbimazole. While all these compounds inhibit thyroid hormone synthesis, this compound is unique in its additional ability to inhibit the peripheral conversion of thyroxine (T4) to triiodothyronine (T3). This makes it particularly useful in managing severe hyperthyroidism and thyrotoxic crises .
Similar Compounds
- Methimazole
- Carbimazole
- Tapazole (a brand name for methimazole)
These compounds share similar mechanisms of action but differ in their pharmacokinetics, side effect profiles, and specific clinical applications .
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
1-propyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-2-4-9-5-3-6(10)8-7(9)11/h3,5H,2,4H2,1H3,(H,8,10,11) |
Clave InChI |
HPJCTUJOHKGFNI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=O)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


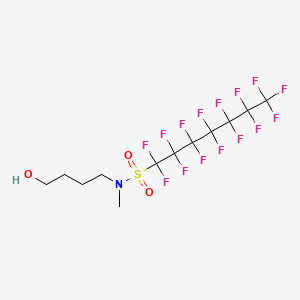
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
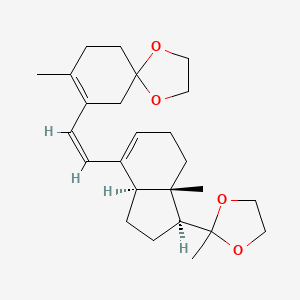
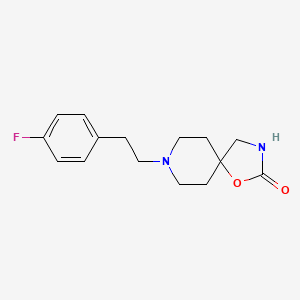
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
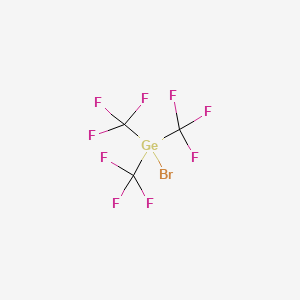
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
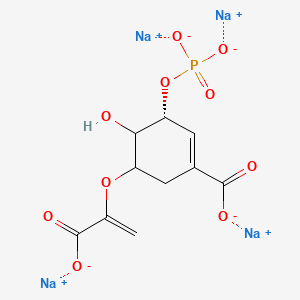
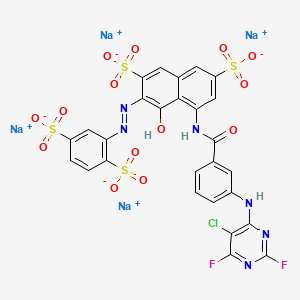
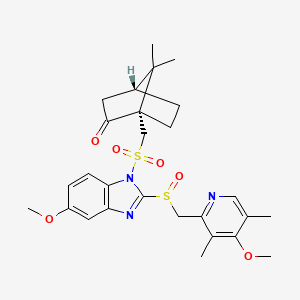

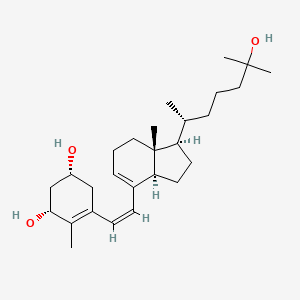
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)

